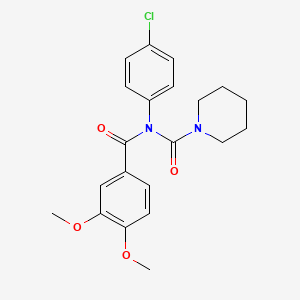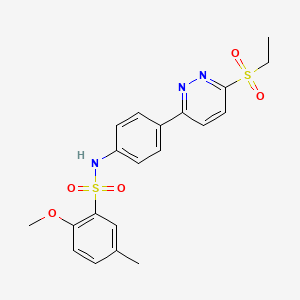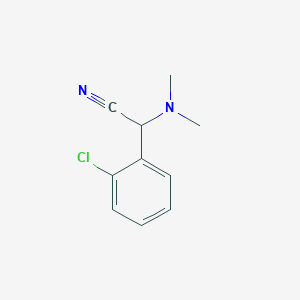![molecular formula C14H21N3O3 B2522004 2-(Dimethylamino)-4-[4-(dimethylamino)anilino]-4-oxobutanoic acid CAS No. 1026765-70-7](/img/structure/B2522004.png)
2-(Dimethylamino)-4-[4-(dimethylamino)anilino]-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from basic precursors. For instance, the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid involves the use of IR, (1)H NMR, and single crystal X-ray diffraction studies to confirm the structure of the synthesized compound . Similarly, the transformation of 4-(1-dimethylaminoethylidene)-2-phenyl-5(4H)-oxazolone into methyl 2-benzoylamino-3-oxobutanoate includes steps such as conversion with N,N-dimethylacetamide and phosphorus oxychloride, followed by hydrolysis with hydrochloric acid in methanol . These methods could potentially be adapted for the synthesis of 2-(Dimethylamino)-4-[4-(dimethylamino)anilino]-4-oxobutanoic acid.
Molecular Structure Analysis
The molecular structure of related compounds is confirmed using various analytical techniques. The paper on 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid reports the use of vibrational wavenumbers computed using HF and DFT methods, which are assigned with the help of potential energy distribution analysis . The molecular structure is further confirmed by single crystal X-ray diffraction studies, which provide geometrical parameters that are in agreement with the calculated values .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds can provide insights into the reactivity of the compound of interest. For example, the synthesis of methyl 2-benzoylamino-3-oxobutanoate from hippuric acid involves intermediate formation and subsequent reactions with hydrazines to yield pyrazolone derivatives . This suggests that the compound may also undergo similar reactions with nucleophiles such as hydrazines.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized by various techniques. The first hyperpolarizability and infrared intensities of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid are reported, indicating the presence of charge transfer within the molecule . The stability of the molecule is analyzed using NBO analysis, which shows hyper-conjugative interactions and charge delocalization . The molecular electrostatic potential map is also performed by the DFT method, which can be indicative of the reactive sites of the molecule .
科学的研究の応用
Enaminone Anions Synthesis and Conversion
The generation and in-situ acylation of enaminone anions present a convenient method for synthesizing a variety of compounds. For instance, 2-[(dimethylamino)methylene]-3-oxobutanoates, when treated with LiN(SiMe3)2 in the presence of RCOCl, lead to C-acylation. This method facilitates the synthesis of 3-Carbethoxy-4-pyrones and corresponding pyridinones, offering a versatile approach for creating a range of chemically significant compounds with yields varying based on the R groups (McCombie et al., 1991).
Improved Synthesis of Pyran Derivatives
An improved synthesis method involving ethyl 2-(dimethylamino)methylene-3-oxobutanoate and diethyl oxalate showcases the formation of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate. This process yields significant derivatives, demonstrating the compound's utility in synthesizing complex structures efficiently (Obydennov et al., 2013).
Polymorphism in Serotonin Receptor Blockers
Investigations into the polymorphism of 4-(1-(2-(3-Methoxyphenethyl)phenoxy)-3-(dimethylamino)propan-2-yloxy)-4-oxobutanoic acid, a serotonin receptor blocker, reveal insights into crystallization behaviors. Such studies are pivotal for understanding the material science aspects of pharmaceutical compounds, impacting their formulation and efficacy (Nakata et al., 2009).
Fluorescent Probe Development for β-Amyloid
The synthesis of a fluorescent probe for β-amyloids utilizing 2-(dimethylamino)-4-[4-(dimethylamino)anilino]-4-oxobutanoic acid derivatives demonstrates the compound's application in developing diagnostic tools for Alzheimer’s disease. This underscores its potential in biomedical research, particularly in creating sensitive and specific markers for disease detection (Fa et al., 2015).
Chemical Structure and Optical Properties
The study of the crystal structure and spectroscopic analysis of the asymmetric squaraine derived from 2-(dimethylamino)-4-anilino further emphasizes the compound's importance in material science. Such research contributes to the understanding of molecular interactions and the design of novel materials with specific optical properties (Silva et al., 2007).
特性
IUPAC Name |
2-(dimethylamino)-4-[4-(dimethylamino)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-16(2)11-7-5-10(6-8-11)15-13(18)9-12(14(19)20)17(3)4/h5-8,12H,9H2,1-4H3,(H,15,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHYVOMXGCIDKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CC(C(=O)O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[6-isopropyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(3-methylphenyl)acetamide](/img/structure/B2521921.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)benzamide](/img/structure/B2521922.png)
![Ethyl 5-((2-methylbenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2521923.png)
![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2521924.png)
![2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylacetamide](/img/structure/B2521926.png)




![2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide](/img/structure/B2521933.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2521937.png)
![7-(4-benzylpiperazine-1-carbonyl)-5-isopropyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2521939.png)

